Methyl 5-amino-3-bromo-2-methylbenzoate
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Overview
Description
Methyl 5-amino-3-bromo-2-methylbenzoate is an organic compound with the molecular formula C9H10BrNO2 It is a derivative of benzoic acid and contains functional groups such as an amino group, a bromine atom, and a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-amino-3-bromo-2-methylbenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 2-methylbenzoate, followed by nitration and subsequent reduction to introduce the amino group. The reaction conditions typically involve the use of bromine or a brominating agent, nitric acid for nitration, and a reducing agent such as iron or tin chloride for the reduction step.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and nitration processes, followed by catalytic hydrogenation to reduce the nitro group to an amino group. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the bromine atom or to convert the ester group to an alcohol.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base or catalyst.
Major Products:
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or dehalogenated products.
Substitution: Formation of substituted benzoates with various functional groups.
Scientific Research Applications
Methyl 5-amino-3-bromo-2-methylbenzoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 5-amino-3-bromo-2-methylbenzoate depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, modulating their activity. The amino and bromine groups can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- Methyl 3-amino-5-bromo-2-methylbenzoate
- Methyl 5-amino-2-methylbenzoate
- Methyl 3-bromo-2-methylbenzoate
Comparison: Methyl 5-amino-3-bromo-2-methylbenzoate is unique due to the presence of both an amino group and a bromine atom on the benzene ring, which can significantly influence its reactivity and interactions. Compared to similar compounds, it offers a distinct combination of functional groups that can be exploited in various chemical reactions and applications.
Properties
IUPAC Name |
methyl 5-amino-3-bromo-2-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-5-7(9(12)13-2)3-6(11)4-8(5)10/h3-4H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJXWULLKPTDCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)N)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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